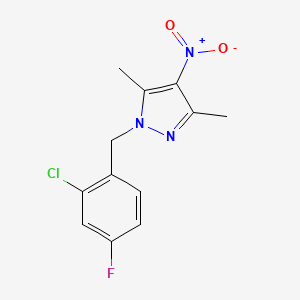![molecular formula C15H12F2N2O4 B5750609 N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5750609.png)
N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide is a chemical compound characterized by its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, a methyl group, and a nitro group on a benzamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl derivative This can be achieved through the reaction of phenol with difluoromethylating agents under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-[2-(Difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using hydride donors like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its difluoromethoxy group can be used to introduce fluorine atoms into other compounds, which is valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for further drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including materials with enhanced properties such as increased thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The nitro group, in particular, can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The difluoromethoxy group may enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.
Molecular Targets and Pathways: The compound may target enzymes or receptors involved in various biological processes, such as cell signaling pathways or metabolic enzymes. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
N-[2-(Fluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide: Similar structure but with a single fluorine atom instead of two.
N-[2-(Chloromethoxy)phenyl]-3-methyl-4-nitrobenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-[2-(Methoxy)phenyl]-3-methyl-4-nitrobenzamide: Similar structure but without the fluorine atoms.
Uniqueness: N-[2-(Difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The increased electronegativity and steric effects of the difluoromethoxy group can enhance the compound's reactivity and binding affinity to biological targets.
Propiedades
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O4/c1-9-8-10(6-7-12(9)19(21)22)14(20)18-11-4-2-3-5-13(11)23-15(16)17/h2-8,15H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUWLMZBMZKIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
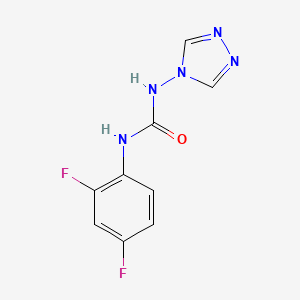
![[3-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate](/img/structure/B5750541.png)
![2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5750542.png)
![4-ethyl-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5750560.png)
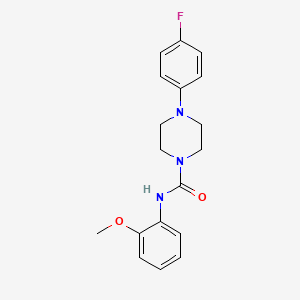
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5750584.png)
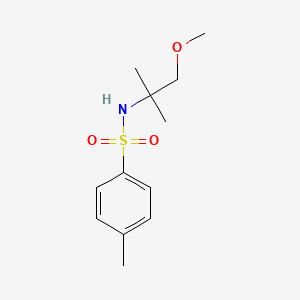
![1-[(2,4-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5750595.png)
![5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5750598.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylacetohydrazide](/img/structure/B5750600.png)
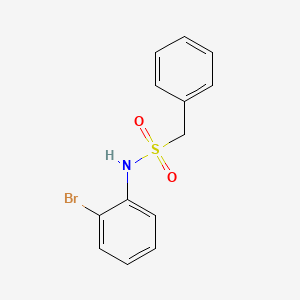
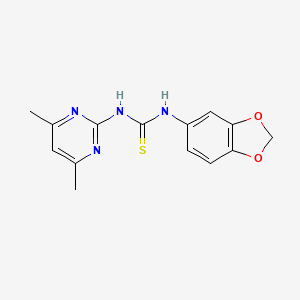
![4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B5750621.png)
